Product packaging for 5-Amino-1-(4-anisyl)tetrazole(Cat. No.:CAS No. 39889-78-6)

5-Amino-1-(4-anisyl)tetrazole

Cat. No.: B14682958
CAS No.: 39889-78-6
M. Wt: 191.19 g/mol
InChI Key: MLSCXHMPIIXGCE-UHFFFAOYSA-N
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Description

5-Amino-1-(4-anisyl)tetrazole is a high-purity, nitrogen-rich heterocyclic compound intended for research and development applications. Tetrazole derivatives are of significant interest in medicinal chemistry, where they often serve as non-acidic bioisosteres for carboxylic acid groups, potentially improving the metabolic stability and bioavailability of drug candidates . This specific compound, featuring a 4-methoxyphenyl (anisyl) group at the N1-position, may be valuable for synthesizing novel pharmaceutical intermediates or ligands for metal-organic frameworks. Researchers also explore tetrazoles for applications in energetic materials due to their high enthalpy of formation and thermal stability . As with many tetrazole compounds, this product is expected to exhibit a planar structure capable of forming extensive intermolecular hydrogen bonds, such as N–H···N, which can influence its crystallinity and material properties . This product is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this and all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N5O B14682958 5-Amino-1-(4-anisyl)tetrazole CAS No. 39889-78-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39889-78-6

Molecular Formula

C8H9N5O

Molecular Weight

191.19 g/mol

IUPAC Name

1-(4-methoxyphenyl)tetrazol-5-amine

InChI

InChI=1S/C8H9N5O/c1-14-7-4-2-6(3-5-7)13-8(9)10-11-12-13/h2-5H,1H3,(H2,9,10,12)

InChI Key

MLSCXHMPIIXGCE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)N

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 5 Amino 1 4 Anisyl Tetrazole and Analogues

Direct Synthesis Strategies for 5-Amino-1-(4-anisyl)tetrazole

The direct synthesis of 5-amino-1-aryltetrazoles can be achieved through several efficient methods, each offering distinct advantages in terms of substrate scope, reaction conditions, and yields.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer a streamlined approach to complex molecules by combining three or more reactants in a single step. researchgate.netclockss.org For the synthesis of 5-aminotetrazole (B145819) derivatives, MCRs are particularly advantageous due to their atom economy and step efficiency. researchgate.net One notable MCR is the Ugi-azide four-component reaction, which leads to the formation of (1H-tetrazol-5-yl)methanamines. nih.gov While specific examples for this compound are not detailed, the general applicability of MCRs to aminotetrazole synthesis suggests a viable route. researchgate.netclockss.org

In a general sense, 5-aminotetrazole can act as a 1,3-binucleophile in MCRs, with the exocyclic amino group and an endocyclic nitrogen atom participating in the reaction. clockss.org The reactivity of these nucleophilic centers can be modulated by reaction conditions such as pH. clockss.org

Cycloaddition Reactions with Aryl Precursors

The most prevalent method for synthesizing tetrazole derivatives is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). nih.govacs.org This reaction can be catalyzed by various agents to improve efficiency and yield. For the synthesis of 1-aryl-5-aminotetrazoles, a common strategy involves the reaction of an arylcyanamide with an azide source.

A direct one-pot synthesis of 5-amino-1-aryltetrazoles has been developed from the corresponding 1-aryltetrazoles. This method involves a sequence of ring-opening, azidation, and subsequent intramolecular cyclization. researchgate.net The reaction of aryl isothiocyanates with sodium azide in the presence of a catalyst can also yield 5-aminotetrazoles through a tandem reaction involving addition, desulfurization, nucleophilic addition, and electrocyclization. researchgate.net

Silver-catalyzed intermolecular cycloaddition of α-amino acid-derived diazoketones with aryldiazonium salts presents another innovative route to tetrazole-decorated amino acids, preserving stereochemistry. nih.gov While not a direct synthesis of the title compound, this highlights the versatility of cycloaddition strategies.

N-Substitution and Derivatization Routes

N-substitution provides a direct pathway to introduce the 4-anisyl group onto a pre-formed 5-aminotetrazole ring. The alkylation of 5-aminotetrazole can lead to a mixture of N-1 and N-2 substituted isomers. nih.govuni-muenchen.de The ratio of these isomers is often dependent on the reaction conditions. nih.gov

A novel method for introducing 5-amino and 5-alkylamino substituents into 1-aryltetrazoles has been developed. researchgate.net This one-pot procedure starts from 1-aryltetrazoles and proceeds through ring-opening, azidation, and intramolecular cyclization. researchgate.net The regioselectivity of the final cyclization of the intermediate guanyl azide is influenced by the nature of the aryl substituents and the reaction conditions. researchgate.net

Mechanistic Elucidation of Formation Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product formation. The formation of 5-amino-1-aryltetrazoles has been the subject of several mechanistic studies.

Catalytic Roles of Lewis Acids and Metal Salts

Lewis acids and metal salts play a significant role in catalyzing the cycloaddition of nitriles and azides. organic-chemistry.orgnih.gov They enhance the reaction rate by activating the nitrile substrate. organic-chemistry.org Lewis acids, such as zinc and aluminum salts, coordinate to the nitrile, making it more susceptible to nucleophilic attack by the azide. organic-chemistry.org This leads to the formation of an open-chain intermediate that subsequently cyclizes to form the tetrazole ring. organic-chemistry.org

Transition metal salts are also widely used to catalyze the synthesis of 5-substituted 1H-tetrazoles. nih.gov Cobalt(II) complexes, for instance, have been shown to be effective catalysts for the [3+2] cycloaddition of sodium azide to organonitriles. acs.orgnih.gov Mechanistic studies have revealed the intermediacy of a cobalt(II) diazido complex, which is the active catalytic species. acs.orgnih.gov This diazido intermediate then reacts with the nitrile to form the tetrazole product. nih.gov The use of such catalysts often allows for milder reaction conditions and improved yields. acs.org

Catalyst/AdditiveRole
Lewis Acids (e.g., ZnCl₂, AlCl₃) Activate the nitrile group, facilitating nucleophilic attack by the azide. organic-chemistry.org
Metal Salts (e.g., Co(II) complexes) Form an active metal-azido intermediate that reacts with the nitrile. acs.orgnih.gov
Palladium Complexes Catalyze the conversion of arylboronic acids to tetrazoles. organic-chemistry.org

Analysis of Reaction Intermediates and Transition States

Detailed mechanistic investigations have provided insights into the intermediates and transition states involved in tetrazole formation. In the metal-catalyzed cycloaddition, it is proposed that the reaction can proceed through the initial coordination of either the azide or the nitrile to the metal center. acs.orgnih.gov

In the case of cobalt-catalyzed reactions, a cobalt diazido complex has been isolated and characterized as a key intermediate. acs.orgnih.gov This intermediate has demonstrated catalytic activity itself, supporting its role in the catalytic cycle. acs.org The proposed mechanism involves the reaction of the nitrile substrate with this active diazido species. nih.gov

For the synthesis of 5-amino-1-aryltetrazoles from 1-aryltetrazoles, the reaction proceeds through the formation of an intermediate guanyl azide. researchgate.net The regioselectivity of the subsequent intramolecular cyclization of this intermediate determines the final product distribution. researchgate.net The nature of the substituents on the aryl ring and the reaction conditions have a significant influence on this cyclization step. researchgate.net

Computational studies, such as Density Functional Theory (DFT) calculations, have also been employed to understand the reaction pathways. researchgate.net These studies suggest a nitrile activation step leading to an imidoyl azide, which then cyclizes to form the tetrazole. researchgate.net The activation barriers for this process are found to correlate with the electronic properties of the substituent on the nitrile. researchgate.net

Regiochemical Control and Electronic Influences on Synthesis

The synthesis of 1-substituted 5-aminotetrazoles is often complicated by the formation of isomeric products. The regioselectivity of these reactions is significantly influenced by the electronic properties of the reactants and the reaction conditions.

A common route to 1,5-disubstituted-5-aminotetrazoles involves the reaction of thioureas with sodium azide in the presence of metal salts like mercuric chloride or copper salts. nih.gov In these reactions, the regioselectivity is such that the group with the stronger electron-donating ability tends to be located at the exocyclic nitrogen, while the electron-withdrawing group is attached to the N1 position of the tetrazole ring. nih.gov

However, a different regioselectivity is observed in the bismuth nitrate-promoted three-component synthesis of 1-substituted 5-aminotetrazoles from an amine, phenyl isothiocyanate, and sodium azide. nih.gov In this case, the regioisomer with the stronger electron-donating group at the heterocyclic N1 position is exclusively or predominantly formed. nih.gov This opposite regioselectivity is attributed to the coordination of the bismuth metal with the sulfur atom of the thiourea (B124793) intermediate. nih.gov

The nature of the aryl substituents and reaction conditions also plays a crucial role in the intramolecular cyclization of intermediate guanyl azides, which influences the regioselectivity of the formation of 5-amino-1-aryltetrazoles. researchgate.net For instance, in the synthesis of 5-amino-1-aryltetrazoles from 1-aryltetrazoles, the reaction proceeds through ring-opening, azidation, and subsequent intramolecular cyclization. The electronic nature of the substituents on the aryl ring can direct the cyclization to favor one regioisomer over another. researchgate.net

Furthermore, the synthesis of 1-substituted 5-aminotetrazoles can be achieved through the reaction of primary amines with cyanogen (B1215507) azide. semanticscholar.org The electronic properties of the primary amine are a key factor in determining the outcome of this reaction.

The table below summarizes the influence of synthetic methods on the regiochemical outcome.

Synthetic Method Reagents Key Intermediate Predominant Regioisomer
Metal-Promoted DesulfurizationThiourea, NaN₃, Metal Salt (e.g., HgCl₂)Metal-Thiourea ComplexStronger electron-donating group on exocyclic nitrogen
Bismuth Nitrate-Promoted SynthesisAmine, Phenyl Isothiocyanate, NaN₃, Bi(NO₃)₃·5H₂OBismuth-Thiourea ComplexStronger electron-donating group on heterocyclic N1
From 1-Aryltetrazoles1-AryltetrazoleGuanyl AzideInfluenced by aryl substituents and reaction conditions
From Primary AminesPrimary Amine, Cyanogen AzideNot specifiedDependent on the electronic nature of the amine

Synthesis of Advanced Derivatives and Polymeric Structures

Functionalization of the Amino Group and Tetrazole Ring

The 5-aminotetrazole scaffold provides a versatile platform for the synthesis of advanced derivatives through functionalization of both the exocyclic amino group and the tetrazole ring itself. mdpi.com The reactive amino group allows for various chemical modifications to introduce additional functional groups. chemicalbook.com

One common approach is the condensation of 5-aminotetrazole with aromatic aldehydes to form Schiff bases. ajol.info This reaction provides a straightforward method for introducing a wide range of substituents onto the amino group. The resulting imine bond can be further modified, for example, through reduction to form secondary amines.

The tetrazole ring can also be functionalized. For instance, N-alkylation of 5-aminotetrazole in basic media can lead to a mixture of N-1 and N-2 substituted isomers. nih.gov The ratio of these isomers is influenced by the reaction conditions and the nature of the alkylating agent.

Furthermore, multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules incorporating the 5-aminotetrazole core. researchgate.net In many MCRs, 5-aminotetrazole acts as a 1,3-binucleophile, with both the exocyclic amino group and a ring nitrogen participating in the reaction. researchgate.net However, in some cases, only the exocyclic amino group is involved in the transformation. researchgate.net

The synthesis of 1,5-disubstituted tetrazoles can be achieved through various synthetic routes, including the reaction of substituted diphenyl acetonitriles with sodium azide and triethylamine (B128534) hydrochloride. nih.gov This method allows for the introduction of different substituents at the 1- and 5-positions of the tetrazole ring.

The table below provides examples of functionalization reactions of 5-aminotetrazole.

Reaction Type Reagents Functionalized Position Product Type
Schiff Base FormationAromatic AldehydeExocyclic Amino GroupImine
N-AlkylationAlkylating Agent, BaseTetrazole Ring (N-1 and N-2)N-Alkyl-5-aminotetrazole
Multicomponent ReactionsVarious (e.g., Aldehydes, β-Ketoesters)Amino Group and/or Tetrazole RingDiverse Heterocyclic Structures
CycloadditionSubstituted Diphenyl Acetonitriles, NaN₃, TEA·HClTetrazole Ring (C-5) and N-11,5-Disubstituted Tetrazole

Polymeric Scaffolds Incorporating 5-Aminotetrazole Units

The incorporation of 5-aminotetrazole moieties into polymeric structures has been explored to develop new materials with enhanced properties, particularly in the field of energetic materials. nih.govmdpi.com These polymers often exhibit high nitrogen content and good thermal stability. mdpi.com

One synthetic strategy involves the nucleophilic substitution of chlorine atoms in a pre-existing polymer, such as poly(epichlorohydrin)-butanediol, with 5-aminotetrazole. nih.gov This method allows for the grafting of 5-aminotetrazole units onto the polymer backbone, resulting in an N-glycidyl-5-aminotetrazole homopolymer. nih.gov Copolymers can also be synthesized by the simultaneous reaction of the starting polymer with the sodium salt of 5-aminotetrazole and another nucleophile, like sodium azide. nih.gov

The resulting 5-aminotetrazole-containing polymers can be further modified. For example, nitration of the polymer can introduce energy-rich ONO₂ groups and nitrate (B79036) anions, further enhancing the energetic properties of the material. nih.gov The insertion of aminotetrazole heterocycles into the polymer chain has been shown to increase the density and nitrogen content compared to the parent polymer. mdpi.com

Another approach involves the 1,3-dipolar cycloaddition reaction to create spatially branched polymeric binders that contain both 5-aminotetrazole and 1,2,3-triazole heterocycles. nih.gov These materials are considered promising candidates for use as scaffolds for energetic binders. chemicalbook.com

The properties of these polymers, such as thermal stability and density, can be tailored by controlling the ratio of 5-aminotetrazole units and other comonomers in the polymer chain. mdpi.com

The table below summarizes the synthesis and properties of polymers incorporating 5-aminotetrazole units.

Polymer Type Synthetic Method Key Features Potential Application
N-glycidyl-5-aminotetrazole homopolymerNucleophilic substitution on poly(epichlorohydrin)-butanediolHigh nitrogen content, good thermal stabilityEnergetic binder
Copolymers of N-glycidyl-5-aminotetrazole and glycidyl (B131873) azideSimultaneous nucleophilic substitutionTunable ratio of energetic units, increased densityEnergetic binder
Nitrated 5-aminotetrazole-based polymerNitration of the homopolymerEnriched with ONO₂ groups and nitrate anionsHigh-energy material
Spatially branched polymers1,3-Dipolar cycloadditionContains 5-aminotetrazole and 1,2,3-triazole heterocyclesScaffold for energetic binders

Comprehensive Structural and Spectroscopic Characterization of 5 Amino 1 4 Anisyl Tetrazole

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide invaluable insight into the molecular structure, bonding, and electronic environment of 5-Amino-1-(4-anisyl)tetrazole.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁴N, ¹⁵N)

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules. For this compound, ¹H and ¹³C NMR spectra have been reported, providing definitive evidence for its isomeric structure and the connectivity of its atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule. The experimental data, recorded in different deuterated solvents, show characteristic signals for the aminotetrazole and anisyl moieties. The chemical shifts are influenced by the solvent, with notable differences observed between DMSO-d₆ and Acetone-d₆. The broad singlet for the amino (-NH₂) protons is a typical feature, indicating exchangeable protons. The aromatic protons of the anisyl group appear as a characteristic AA'BB' system, seen as two doublets, confirming the para-substitution pattern.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical shifts for each unique carbon atom in the structure. The signal for the C5 carbon of the tetrazole ring is a key diagnostic peak, typically appearing around 155 ppm. The signals for the anisyl group, including the methoxy (B1213986) carbon, are also clearly resolved, confirming the presence and connectivity of this substituent at the N1 position of the tetrazole ring.

While ¹H and ¹³C NMR data are well-documented, experimental ¹⁴N and ¹⁵N NMR data for this compound are not widely available in the literature. However, studies on analogous 5-aminotetrazole (B145819) derivatives show that ¹⁵N NMR is a powerful tool for distinguishing between different nitrogen atoms within the tetrazole ring and the exocyclic amino group, providing further confirmation of the N1 substitution pattern.

Interactive Data Table: NMR Spectral Data for this compound
Nucleus Solvent Chemical Shift (δ, ppm) Assignment
¹HDMSO-d₆7.42 (d, J=8.8 Hz, 2H)H-2', H-6' (Ar-H)
¹HDMSO-d₆7.08 (d, J=8.8 Hz, 2H)H-3', H-5' (Ar-H)
¹HDMSO-d₆6.85 (s, br, 2H)-NH₂
¹HDMSO-d₆3.80 (s, 3H)-OCH₃
¹HAcetone-d₆7.40 (d, J=8.8 Hz, 2H)H-2', H-6' (Ar-H)
¹HAcetone-d₆7.03 (d, J=8.8 Hz, 2H)H-3', H-5' (Ar-H)
¹HAcetone-d₆6.25 (s, br, 2H)-NH₂
¹HAcetone-d₆3.84 (s, 3H)-OCH₃
¹³CDMSO-d₆159.2C-4'
¹³CDMSO-d₆155.0C-5
¹³CDMSO-d₆128.5C-1'
¹³CDMSO-d₆125.7C-2', C-6'
¹³CDMSO-d₆115.0C-3', C-5'
¹³CDMSO-d₆55.9-OCH₃
¹³CAcetone-d₆160.5C-4'
¹³CAcetone-d₆155.8C-5
¹³CAcetone-d₆130.3C-1'
¹³CAcetone-d₆126.3C-2', C-6'
¹³CAcetone-d₆115.0C-3', C-5'
¹³CAcetone-d₆55.8-OCH₃

Vibrational Spectroscopy (FT-IR, Raman) and Spectral Assignments

FT-IR Spectroscopy: The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to specific molecular vibrations. The N-H stretching vibrations of the primary amino group are prominent in the 3400-3200 cm⁻¹ region. The C-H stretching of the aromatic ring and the methyl group of the anisyl substituent are observed around 3100-2800 cm⁻¹. The region between 1700-1400 cm⁻¹ is complex, containing absorptions for N-H bending, C=C aromatic stretching, and C=N/N=N stretching vibrations of the tetrazole ring. The strong band associated with the C-O stretching of the anisyl ether linkage is also a key diagnostic feature.

Raman Spectroscopy: Experimental Raman spectra for this compound are not commonly reported. However, Raman spectroscopy is expected to complement the FT-IR data. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, would likely produce a strong Raman signal. The N=N and C=N vibrations of the tetrazole ring would also be Raman active. Computational studies on similar tetrazole derivatives have been used to predict Raman spectra, which aid in the assignment of vibrational modes.

Interactive Data Table: FT-IR Spectral Data and Assignments for this compound
Wavenumber (cm⁻¹) Intensity Assignment
3375, 3220Strong, Broadν(N-H) of -NH₂ group
1660Strongδ(N-H) of -NH₂ group
1520Strongν(C=C) of aromatic ring
1250Strongν(C-O) of aryl ether
1180, 1030MediumTetrazole ring vibrations

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. While specific experimental mass spectrometry data for this compound is not detailed in readily available literature, the expected results can be inferred. The molecular ion peak [M]⁺ would correspond to the exact mass of the compound (C₈H₉N₅O). High-resolution mass spectrometry (HRMS) would confirm the molecular formula with high accuracy.

Fragmentation analysis under electron ionization (EI) would likely involve characteristic losses. A common fragmentation pathway for tetrazoles is the loss of a molecule of nitrogen (N₂, 28 Da), which would result in a significant [M-28]⁺ peak. Other expected fragmentations would include cleavage of the anisyl group, leading to ions corresponding to the methoxyphenyl cation and the aminotetrazole moiety.

Electronic Absorption Spectroscopy (UV-Vis) and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The chromophores in this compound are the aminotetrazole system and the methoxy-substituted benzene (B151609) ring.

Although a specific UV-Vis spectrum for this compound is not published, related compounds like 1-benzyl-5-amino-1H-tetrazole exhibit absorption maxima (λ_max) in the UV region. The spectrum of this compound is expected to show absorptions corresponding to π→π* transitions of the aromatic anisyl ring and the heterocyclic tetrazole ring. The presence of the electron-donating amino and methoxy groups, which act as auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted 1-phenyltetrazole.

Solid-State Structural Determination via Crystallography

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive information about the three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction Studies

As of now, a published single-crystal X-ray diffraction structure for this compound has not been identified in the scientific literature. However, crystal structures of closely related 1-aryl-5-aminotetrazoles, such as 5-amino-1-phenyltetrazole and 1-benzyl-5-amino-1H-tetrazole, have been determined.

Based on these analogous structures, several key features can be anticipated for the crystal structure of this compound:

Molecular Geometry: The tetrazole ring is expected to be essentially planar. The exocyclic C5-NH₂ bond would likely exhibit partial double bond character, resulting in a shorter bond length than a typical C-N single bond, with the amino group being nearly coplanar with the tetrazole ring. A significant dihedral angle would be expected between the plane of the tetrazole ring and the plane of the anisyl group.

Intermolecular Interactions: A prominent feature in the crystal packing would be intermolecular hydrogen bonding. The hydrogen atoms of the exocyclic amino group can act as hydrogen-bond donors, while the nitrogen atoms of the tetrazole ring (specifically N3 and N4) can act as acceptors. These interactions are expected to link the molecules into extended networks, such as dimers, chains, or sheets, which stabilize the crystal lattice. For instance, in the structure of 1-benzyl-5-amino-1H-tetrazole, simultaneous hydrogen bonds between the amino and tetrazole groups of adjacent molecules form a dimeric structure.

Computational modeling using Density Functional Theory (DFT) on analogous molecules has successfully reproduced experimental crystal structures, suggesting that such methods could provide a reliable predicted structure for this compound in the absence of experimental data.

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

The crystal structure of this compound and related compounds reveals intricate hydrogen bonding networks that are crucial in defining their solid-state architecture. In the crystal structure of N-(5-Amino-1H-tetrazol-1-yl)formamide, a related derivative, intermolecular N-H···N, N-H···O, and C-H···N hydrogen bonds create a three-dimensional network. nih.gov This demonstrates the capacity of the aminotetrazole core to participate in multiple hydrogen bonding interactions.

For 5-substituted-1H-tetrazoles in general, interactions with N-H and O-H groups are prevalent. acs.orgnih.gov The majority of these interactions involve the sp2 hybridized nitrogen atoms at positions 3 and 4 of the tetrazole ring. acs.orgnih.gov This is a key feature in the formation of robust supramolecular assemblies. In the case of 5-aminotetrazolate salts, for instance, hydrogen-bonded ribbons of anions are a common motif. mdpi.com The specific nature of these networks can vary, from wave-shaped ribbons linked to screw-shaped dications in the cystamine (B1669676) salt to layered structures in the tetramethylguanidine salt. mdpi.com

Polymorphism and Crystallization Engineering of Tetrazole Derivatives

Polymorphism, the ability of a compound to exist in more than one crystal form, is a significant consideration for tetrazole derivatives. The different polymorphic forms can exhibit distinct physical properties, including stability and solubility. Crystallization engineering has emerged as a strategic approach to control and manipulate the crystalline forms of these compounds. nih.gov

Strategies in crystallization engineering for energetic materials, which include many tetrazole derivatives, focus on tuning particle size and morphology to improve properties like sensitivity and thermal stability. researchgate.net Methods such as spray drying, electrospray, and ultrasound-assisted solvent/antisolvent techniques are employed to produce crystals with desired characteristics, such as a narrow particle size distribution and fewer defects. researchgate.net The use of polymeric additives during crystallization can also prevent agglomeration and lead to more uniform spherical crystals. researchgate.net

For high-nitrogen energetic materials like those based on the tetrazole scaffold, cocrystallization has been explored as a method to modulate energetic performance. acs.org By selecting appropriate coformers, it is possible to design multicomponent crystal systems with enhanced properties. nih.govacs.org This highlights the potential to fine-tune the solid-state properties of tetrazole derivatives through rational design and control of the crystallization process.

Tautomeric and Isomeric Considerations for N1-Aryl-5-Aminotetrazoles

Tautomerism is a fundamental characteristic of 5-aminotetrazoles, which can exist in different isomeric forms. mdpi.com The two primary tautomers are the 1H- and 2H-forms. nih.govnih.govresearchgate.net In the gas phase, the 2H-tautomer of 5-aminotetrazole is generally more stable, while in solution, the 1H-tautomer tends to be the predominant form. nih.govnih.gov For N1-substituted derivatives like this compound, the substitution at the N1 position locks the tautomeric form to a 1H-type structure. However, the potential for amino-imino tautomerism still exists.

Theoretical studies on 5-aminotetrazole have investigated the relative stabilities of various tautomers, including amino and imino forms. nih.gov These studies indicate that the 2H-amino form is energetically preferred in the gas phase. nih.gov The energy barriers for the interconversion between different tautomers have also been calculated, providing insight into their kinetic stability. nih.gov

Spectroscopic and Computational Discrimination of Tautomeric Forms

Distinguishing between different tautomers of aminotetrazoles can be achieved through a combination of spectroscopic techniques and computational methods. Proton NMR spectroscopy has been successfully used to directly observe the aminotetrazole–iminotetrazoline tautomerism in solution for certain substituted methylaminotetrazoles. rsc.org

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in predicting the most stable tautomeric forms and their spectroscopic signatures. nih.gov By calculating the relative energies and vibrational frequencies of different tautomers, it is possible to correlate experimental spectra with specific isomeric structures. nih.govnih.gov For instance, computational studies on pyrazoline derivatives, which also exhibit tautomerism, have shown remarkable agreement between calculated and experimental Raman and NMR spectra, allowing for a detailed discussion of the tautomeric equilibrium. nih.gov Similar computational approaches can be applied to N1-aryl-5-aminotetrazoles to elucidate their tautomeric preferences.

Influence of Aryl Substitution on Tautomeric Equilibria and Stability

The nature of the substituent on the tetrazole ring can significantly influence the tautomeric equilibrium and the stability of the different forms. ijsr.netrsc.org In the case of N1-aryl-5-aminotetrazoles, the electronic properties of the aryl substituent can impact the electron density distribution within the tetrazole ring and the exocyclic amino group, thereby affecting the relative stability of potential tautomers.

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental in elucidating the molecular structure and electronic properties of this compound. These studies employ sophisticated computational techniques to model the molecule and predict its behavior.

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are powerful tools for investigating the geometric and electronic structures of tetrazole derivatives. nih.govresearchgate.net For instance, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G**, are employed to optimize the molecular geometry of related tetrazole compounds. nih.govresearchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from X-ray diffraction studies. researchgate.netresearchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and NBO Charges

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of molecules. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.comwuxibiology.com The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. researchgate.net

For related tetrazole structures, the HOMO and LUMO are often distributed over the entire molecule, indicating a delocalized π-electron system. researchgate.net Natural Bond Orbital (NBO) analysis provides insights into the charge distribution within the molecule. researchgate.net In aminotetrazoles, the nitrogen atoms of the tetrazole ring typically carry negative charges due to their high electronegativity, while the carbon atom of the ring is positively charged. researchgate.net This charge distribution plays a significant role in determining the molecule's electrostatic potential and its interactions with other molecules.

Calculated Properties of a Related Tetrazole
PropertyValueMethod
HOMO Energy-B3LYP/6-311++G
LUMO Energy-B3LYP/6-311++G
Energy Gap (Eg)-B3LYP/6-311++G**

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods are also used to predict spectroscopic data, such as NMR and IR spectra, which can then be compared with experimental results for structural validation. mdpi.comresearchgate.net For example, theoretical calculations of vibrational frequencies can aid in the assignment of bands observed in experimental IR and Raman spectra. researchgate.net Similarly, calculated NMR chemical shifts can be correlated with experimental spectra to confirm the proposed molecular structure. mdpi.com

In studies of similar compounds, the calculated spectroscopic data have shown good agreement with experimental findings, thereby confirming the accuracy of the computational models used. researchgate.net This correlation is essential for validating the theoretical approaches and ensuring their predictive power.

Computational Modeling of Reactivity and Reaction Mechanisms

Computational modeling is instrumental in exploring the reactivity of this compound and elucidating the mechanisms of its reactions. These studies provide a dynamic picture of how the molecule behaves during chemical transformations.

Energetic Landscape of Reaction Pathways and Transition States

Theoretical calculations can map out the energetic landscape of a reaction, identifying the reactants, products, intermediates, and transition states. This information is crucial for understanding the feasibility and kinetics of a particular reaction pathway. For instance, the decomposition of 5-aminotetrazole has been studied theoretically, revealing a pathway that involves the formation of HN3 and NH2CN. nih.gov The activation energies and reaction enthalpies calculated for these pathways provide quantitative measures of their likelihood. nih.gov

Multicomponent reactions involving 5-aminotetrazole have also been investigated, with computational studies helping to rationalize the observed regioselectivity. clockss.orgresearchgate.net The electronic and steric effects of substituents on the aryl ring can influence the reaction outcome, and these effects can be modeled and understood through computational analysis. researchgate.net

Calculated Reaction Parameters for 5-Aminotetrazole Decomposition
ParameterValueMethod
Activation Energy-CCSD(T)/6-311G
Reaction Enthalpy-CCSD(T)/6-311G

Theoretical Studies on Photochemical Decomposition and Photoisomerization

The photochemical behavior of tetrazoles, including their decomposition and isomerization upon exposure to light, is another area where computational studies provide valuable insights. Theoretical investigations can model the excited states of the molecule and predict the likely pathways for photochemical reactions. For some 1,5-substituted tetrazoles, decomposition is known to proceed through the isomerization of the tetrazole to an azidoimine, followed by the elimination of molecular nitrogen. researchgate.net

While specific studies on the photochemical decomposition of this compound are not detailed in the provided context, the general mechanisms established for related tetrazoles suggest that similar pathways could be involved. researchgate.net Computational modeling can help to explore these potential photochemical reaction channels and predict the resulting products.

Theoretical and Computational Investigations of 5 Amino 1 4 Anisyl Tetrazole

Theoretical Chemistry

A comprehensive review of scientific literature did not yield specific studies on the molecular dynamics simulations of 5-Amino-1-(4-anisyl)tetrazole under high-temperature and high-pressure conditions. Research in this specific area for this particular compound appears to be limited or not publicly available.

However, to provide some context within the broader family of aminotetrazoles, studies on the parent compound, 5-aminotetrazole (B145819) (5-AT), offer insights into the thermal behavior of this class of molecules. It is crucial to note that the following findings pertain to 5-aminotetrazole and not this compound; the presence of the 4-anisyl group would significantly influence the molecule's properties.

Theoretical and experimental studies on 5-aminotetrazole have identified its thermal decomposition pathways. The thermal stability of 5-aminotetrazole and its derivatives is a key area of investigation due to their high nitrogen content and potential as energetic materials. nih.govmdpi.comresearchgate.net The decomposition of 5-aminotetrazole is known to be complex, with the potential for different reaction pathways to dominate depending on the conditions. wikipedia.org

Studies on 5-aminotetrazole have shown that its thermal decomposition begins near 200 °C. mdpi.com The process can proceed through different routes, including the elimination of nitrogen gas (N₂) or hydrazoic acid (HN₃). wikipedia.org For instance, one study identified two primary decomposition routes for 5-aminotetrazole at high heating rates, one yielding HN₃ and cyanamide (B42294) (NH₂CN), and another producing N₂ and methyl azide (B81097) (CH₃N₃).

The table below summarizes thermal decomposition data for the related compound 5-aminotetrazole nitrate (B79036) (5-ATN), which showcases a single exothermic decomposition peak.

CompoundDecomposition Peak Temperature (°C)Heating Rate (°C/min)
5-amino-1H-tetrazole nitrate (5-ATN)177.610
Data derived from compatibility studies of 5-ATN. icm.edu.pl

It has been noted that at elevated temperatures and pressures, the tautomeric equilibrium of 5-aminotetrazole can shift, which in turn affects its decomposition mechanism. researchgate.net While these findings for 5-aminotetrazole are informative, dedicated molecular dynamics simulations would be required to elucidate the specific high-temperature and high-pressure behavior of this compound.

Advanced Research Applications of 5 Amino 1 4 Anisyl Tetrazole and Its Analogues

Development in High-Nitrogen Energetic Materials

The high nitrogen content and inherent ring strain of the tetrazole nucleus make it an exceptional building block for high-energy density materials (HEDMs). These materials are valued for their ability to release substantial amounts of energy upon decomposition, often with the added benefit of producing environmentally benign gaseous products.

Fundamental Principles of Energy Release in Tetrazole Systems

The energetic nature of tetrazole-based compounds stems from their high positive heats of formation (HOF). researchgate.netepa.gov The tetrazole ring itself is a reservoir of chemical energy due to the numerous N-N and C-N bonds within its structure. rsc.orgrsc.org Upon decomposition or combustion, this strained, high-energy ring system breaks down, leading to the formation of exceptionally stable and strong dinitrogen (N₂) triple bonds. guidechem.comrsc.org The vast difference in energy between the initial tetrazole structure and the resulting N₂ molecules is liberated as a significant amount of energy. guidechem.com

A key advantage of many tetrazole-based energetic materials is the nature of their decomposition products. The high nitrogen content ensures that gaseous nitrogen is a primary product, which is non-toxic and environmentally friendly. rsc.orgwikipedia.org When the molecule also contains sufficient oxygen, the other major products are often simple, stable molecules like water (H₂O) and carbon dioxide (CO₂), making them "green" alternatives to traditional explosives. guidechem.comacs.org The delocalization energy within the aromatic tetrazole ring also contributes to its relative stability, a desirable property for energetic materials. wikipedia.org

Computational Prediction and Experimental Validation of Detonation Performance

The development of new energetic materials relies heavily on both theoretical predictions and experimental verification. Computational chemistry, particularly using density functional theory (DFT), has become an indispensable tool for screening potential energetic candidates. researchgate.nettandfonline.com These methods are used to calculate fundamental physicochemical properties such as crystal density (ρ) and the condensed-phase standard enthalpy of formation (ΔfH°c). researchgate.netepa.gov

Once these values are determined computationally, they serve as inputs for thermochemical codes like CHEETAH. rsc.org These programs predict key detonation performance parameters, including detonation velocity (Vdet) and detonation pressure (Pdet). epa.govrsc.org This computational pre-screening allows researchers to identify promising candidates before undertaking complex and hazardous synthesis. rsc.org

The theoretical predictions are then validated through experimental measurements on the synthesized compounds. For instance, a series of fused-ring energetic materials based on 3,6-dinitro-1,4-di(1H-tetrazol-5-yl)-pyrazolo[4,3-c]pyrazole (DNTPP) and its salts were synthesized and their properties evaluated. The experimental results for detonation performance showed a strong correlation with the computationally predicted values, validating the theoretical models. acs.orgnih.gov

Table 1: Comparison of Calculated and Experimental Detonation Performance for Selected Tetrazole-Based Energetic Materials A comparison of theoretically predicted and experimentally measured detonation parameters for advanced tetrazole compounds.

Compound NameFormulaCalculated Vdet (m/s)Experimental Vdet (m/s)Calculated Pdet (GPa)Experimental Pdet (GPa)Reference
Hydroxylammonium 2-dinitromethyl-5-nitrotetrazolate (HADNMNT)CH₄N₈O₈~9670N/A~43.0N/A epa.gov
Dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate (TKX-50)H₈N₁₀O₄9580923541.936.5 rsc.org
Hydrazinium salt of 2,4,6-tris(1H-tetrazol-5-yl)-1,3,5-triazineC₆H₁₅N₂₁8061N/A24.8N/A rsc.orgrsc.org
Hydroxylammonium salt of 2,4,6-tris(1H-tetrazol-5-yl)-1,3,5-triazineC₆H₁₂N₁₈O₃7984N/A24.6N/A rsc.orgrsc.org

Note: Experimental data is not always available, especially for novel or highly sensitive compounds. Vdet = Detonation Velocity; Pdet = Detonation Pressure.

Utilization as Gas Generators and Propellant Components

The ability of tetrazole compounds to rapidly decompose and produce large volumes of gas makes them highly effective for use in gas-generating systems. arkat-usa.org A primary application is in automobile airbag inflators, where compounds like 5-aminotetrazole (B145819) are used as replacements for the more hazardous sodium azide (B81097). wikipedia.orgjes.or.jp The decomposition of tetrazoles releases a significant amount of non-toxic nitrogen gas, which quickly inflates the airbag upon collision. acs.org

In the field of propulsion, tetrazole derivatives are investigated as energetic ingredients in solid rocket propellants. wikipedia.orgacs.org Their high heats of formation, high density, and high burn rates contribute to superior ballistic performance. nih.gov For example, salts such as dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate (HATO) have been studied as replacements for conventional propellant ingredients like RDX and HMX. epa.gov Formulations incorporating HATO have demonstrated the advantages of high burning rates and low mechanical sensitivities, making them potentially safer and more efficient propellants. epa.gov Tetrazole-based polymers are also being developed as energetic binders for both propellant and pyrotechnic applications, offering an alternative to traditional isocyanate-cured systems. serdp-estcp.mil

Design of Insensitive Energetic Materials through Structural Modification

A critical challenge in the field of energetic materials is balancing high performance with low sensitivity to accidental stimuli such as impact and friction. Structural modification of the tetrazole backbone is a key strategy for designing insensitive high-energy density materials (HEDMs). rsc.org

One successful approach is the creation of fused-ring systems, which enhances molecular stability. Incorporating a tetrazole ring into a fused pyrazole (B372694) framework, for instance, has yielded compounds with excellent thermal stability and remarkable insensitivity to mechanical stimuli. acs.orgnih.gov The formation of energetic salts is another effective strategy. By pairing a tetrazole-based anion with a suitable cation, extensive hydrogen bonding networks can be created within the crystal lattice, which helps to dissipate energy and reduce sensitivity. rsc.org For example, the dihydroxylammonium salt of 1,2-di(1H-tetrazol-5-yl)ethane-1,2-dione exhibits extremely low sensitivity (impact >60 J, friction >360 N) while maintaining a high detonation velocity (9114 m/s). rsc.org

Table 2: Sensitivity Data for Selected Insensitive Tetrazole-Based Energetic Materials A summary of impact and friction sensitivity for tetrazole compounds designed for enhanced safety.

Compound NameImpact Sensitivity (J)Friction Sensitivity (N)Thermal Decomposition (°C)Reference
Dihydroxylammonium 1,2-di(1H-tetrazol-5-yl)ethane-1,2-dione>60>360285 rsc.org
Diaminoguanidinium salt of 3,6-dinitro-1,4-di(1H-tetrazol-5-yl)-pyrazolo[4,3-c]pyrazole>20>360258 acs.orgnih.gov
Triaminoguanidinium salt of 3,6-dinitro-1,4-di(1H-tetrazol-5-yl)-pyrazolo[4,3-c]pyrazole>20>360245 acs.orgnih.gov
Dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate (HATO / TKX-50)1624 (explosion probability %)230 epa.gov
Hydroxylammonium salt of furazan-functionalized tetrazole (1-3)14160N/A nih.gov
Hydrazinium salt of furazan-functionalized tetrazole (1-4)28360N/A nih.gov

Note: Higher values for Impact Sensitivity (J) and Friction Sensitivity (N) indicate lower sensitivity (greater insensitivity).

Coordination Chemistry and Ligand Design for Metal Complexes

Beyond their use in energetic materials, tetrazole derivatives are versatile ligands in coordination chemistry. The multiple nitrogen atoms in the ring provide several potential coordination sites, allowing for the formation of a diverse range of metal-organic complexes with varied structures and properties.

Synthesis and Structural Characterization of Metal-Tetrazole Complexes

Tetrazoles, particularly in their deprotonated tetrazolate form, readily coordinate with a wide variety of transition metal ions, including Co(II), Zn(II), Cu(II), and Cd(II). arkat-usa.orgnih.gov The synthesis of these metal-tetrazole complexes is often achieved through hydrothermal methods or by direct reaction of a metal salt with the tetrazole ligand in a suitable solvent. arkat-usa.orgnih.gov The resulting structure is highly dependent on the reaction conditions, the specific metal ion, and the substituents on the tetrazole ring. arkat-usa.org

The coordination can occur through different nitrogen atoms of the tetrazole ring (N1, N2, N3, or N4), enabling the ligand to act as a monodentate, bidentate, or multidentate bridge between metal centers. arkat-usa.org This versatility leads to the formation of fascinating and complex architectures, ranging from simple mononuclear complexes to one-, two-, or three-dimensional coordination polymers. arkat-usa.orgnih.gov For example, the reaction of Co(II) salts with 5,5'-(1,4-phenylene)bis(1H-tetrazole) under hydrothermal conditions can produce dense three-dimensional structures built from polynuclear cobalt clusters linked by the tetrazolate ligands. nih.gov

Investigation of Coordination Modes and Supramolecular Architectures

The tetrazole ring, with its four nitrogen atoms, is an excellent ligand for coordinating with metal ions. lifechemicals.comnih.gov This has led to extensive research into the coordination chemistry of 5-aminotetrazole and its derivatives, including 5-Amino-1-(4-anisyl)tetrazole. tandfonline.comiaea.orgacs.org The coordination modes of these ligands are diverse, with the tetrazole ring acting as a versatile building block in the construction of supramolecular architectures. rsc.orgresearchgate.net

The specific nitrogen atoms involved in coordination can vary, influencing the resulting structure. tandfonline.com For instance, studies on organotin tetrazoles have shown that the less-hindered N2 position is a preferred site for tin coordination. rsc.org The nature of the organic groups attached to the metal can also dictate the dimensionality of the resulting supramolecular array, leading to the formation of two- or three-dimensional structures. rsc.org

The amino group at the 5-position can also participate in hydrogen bonding, further influencing the self-assembly of these complexes into extended networks. acs.orgacs.org This interplay of coordination bonds and hydrogen bonds allows for the rational design of novel supramolecular architectures with specific topologies and potential applications in areas like catalysis and materials science. nih.gov The use of bifunctional tetrazole-carboxylate ligands, for example, has led to the synthesis of self-assembled one- and two-dimensional zinc(II) complexes. nih.gov

The ability of tetrazole-based ligands to form coordination polymers is a key area of investigation. tandfonline.com These polymers can exhibit a range of structures, from simple one-dimensional chains to complex three-dimensional frameworks. The choice of metal ion and the specific substituents on the tetrazole ring play a crucial role in determining the final architecture. Research has demonstrated that ligands with multiple coordinating sites, particularly those with nitrogen-containing rings like tetrazole, are effective in promoting the formation of metallogels due to their ability to form hydrogen-bonded supramolecular structures. acs.orgacs.org

Exploration of Energetic Coordination Compounds (ECCs)

5-Aminotetrazole and its derivatives are high-nitrogen compounds, a characteristic that makes them attractive for the development of energetic materials. mdpi.comnih.gov The tetrazole ring itself possesses a high positive heat of formation, good thermal stability, and low toxicity, making it a desirable component in energetic compounds. mdpi.com When these ligands are coordinated with metal ions, they can form energetic coordination compounds (ECCs) with enhanced performance and safety profiles compared to traditional explosives. nih.govacs.org

The energetic properties of ECCs are influenced by several factors, including the nitrogen content, density, and heat of formation of the compound. mdpi.comnih.gov Research has focused on synthesizing ECCs with high detonation velocities and pressures while maintaining low sensitivity to mechanical stimuli like impact and friction. acs.orgacs.org For example, some NH-bridged tetrazole energetic materials have shown higher densities and better detonation properties than the widely used explosive RDX. acs.org

The introduction of additional energetic functionalities, such as nitro or azido (B1232118) groups, into the 5-aminotetrazole structure can further enhance the energetic performance of the resulting ECCs. nih.govnih.gov However, a key challenge is to balance the increased energy with molecular stability, as the addition of nitro groups can sometimes lead to decreased stability. nih.gov The formation of energetic salts, where the aminotetrazole acts as a cation with an oxidizing anion like nitrate (B79036), is another strategy to create high-energy materials with lower vapor pressure and higher density. mdpi.comchemicalbook.com

The thermal stability of these ECCs is a critical parameter for their practical application. mdpi.comacs.org Studies have shown that the coordination of 5-aminotetrazole derivatives to metal centers can improve their thermal stability. scite.ai For instance, some alkali metal-based 3D energetic metal-organic frameworks (EMOFs) containing poly-tetrazole ligands exhibit excellent thermal decomposition temperatures, significantly higher than those of conventional explosives like RDX and HMX. acs.org

The catalytic activity of these ECCs in the thermal decomposition of propellants like ammonium (B1175870) perchlorate (B79767) (AP) is another area of active research. scite.ai The addition of certain tetrazole-based energetic complexes has been shown to significantly lower the decomposition temperature of AP, indicating their potential as combustion catalysts. scite.ai

Emerging Applications in Advanced Materials Science

Integration into Functional Polymeric Systems

The unique properties of the tetrazole ring have led to its incorporation into polymeric structures to create functional materials with a wide range of applications. acs.orgkit.edu The high nitrogen content and thermal stability of tetrazoles make them valuable components in the design of energetic polymers. mdpi.comnih.gov These polymers are being explored as advanced binders for energetic formulations. chemicalbook.comnih.gov

One approach involves the synthesis of polymers with pendant tetrazole groups. acs.org For example, an N-glycidyl-5-aminotetrazole homopolymer has been synthesized and shown to have good thermal stability. nih.govnih.gov The properties of these polymers can be tailored by copolymerizing with other monomers or by chemical modification of the tetrazole ring, such as nitration, to further enhance their energetic characteristics. chemicalbook.comnih.gov The incorporation of aminotetrazole units into a polymer backbone has been demonstrated to increase the density and nitrogen content of the material. mdpi.comnih.gov

Another strategy is the synthesis of main-chain tetrazole-based polymers. acs.org The Ugi-azide four-component polymerization (UA-4MCP) is one method used to create such polymers. acs.org The properties of these main-chain polymers, such as their glass-transition temperature and thermal stability, can be tuned by varying the side groups attached to the polymer backbone. acs.org

Beyond energetic applications, tetrazole-containing polymers are being investigated for other advanced functionalities. For instance, they have been explored as materials for high-temperature polymer electrolyte fuel cells. rsc.org The ability of the tetrazole ring to participate in proton exchange makes these polymers promising candidates for proton-conducting membranes. rsc.org Furthermore, the chelating ability of the tetrazole nitrogen atoms makes these polymers suitable for creating metal-organic frameworks and other functional materials. lifechemicals.com

Role in the Design of Novel Organic and Hybrid Materials

The versatility of the tetrazole moiety makes it a valuable building block in the design of a diverse range of novel organic and hybrid materials. lifechemicals.comresearchgate.net The ability of tetrazoles to act as bioisosteres for carboxylic acids has led to their widespread use in medicinal chemistry, but their applications in materials science are equally significant. nih.govbeilstein-journals.org

The synthesis of tetrazole-based derivatives allows for the creation of molecules with specific electronic and structural properties. nih.gov For example, tetrazole hybrids linked with other heterocyclic rings like thiazole, thiophene, and thiadiazole have been synthesized and their electronic properties investigated using computational methods. nih.gov These materials have potential applications in electronics and photonics.

In the realm of hybrid materials, the strong coordinating ability of the tetrazole ring with metal ions is a key feature. lifechemicals.com This has been exploited in the construction of metal-organic frameworks (MOFs) with applications in gas storage and catalysis. lifechemicals.com The ability to functionalize the tetrazole ring allows for the tuning of the properties of these MOFs.

Furthermore, the use of tetrazole derivatives in multicomponent reactions provides a powerful tool for the rapid generation of complex and diverse molecular scaffolds. beilstein-journals.orgresearchgate.net This approach facilitates the creation of novel materials with tailored properties for various applications. The Passerini-tetrazole reaction, for instance, allows for the synthesis of tetrazole building blocks with functional handles that can be used in subsequent reactions to build more complex structures. beilstein-journals.org

The development of new synthetic methodologies, such as the bismuth-promoted multicomponent synthesis of 5-aminotetrazoles, further expands the accessibility and diversity of these building blocks for materials design. acs.org These advancements are paving the way for the creation of a new generation of functional organic and hybrid materials with applications spanning from electronics and energy to catalysis and beyond.

Q & A

Q. What are the established synthetic routes for 5-amino-1-(4-anisyl)tetrazole, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization of substituted guanylazides. For example, p-anisylguanylazide undergoes cyclization in ethanol under reflux to yield this compound, with crystallization from 95% ethanol yielding crystals (mp 209–210°C) . Alternative methods involve condensation reactions in glacial acetic acid, which acts as both solvent and catalyst. Modarresi-Alam and Nasrollahzadeh demonstrated that secondary arylcyanamides react with sodium azide in glacial acetic acid to form tetrazole derivatives, achieving yields of ~70% . Key variables include reaction time (4–18 hours), temperature (reflux conditions), and stoichiometric ratios of reactants.

Q. What spectroscopic techniques are used to characterize this compound?

  • 1H/13C NMR : The tetrazole ring’s NH proton appears as a singlet at δ ~10.2 ppm, while the methoxy group (-OCH3) on the 4-anisyl substituent resonates at δ ~3.8 ppm. Aromatic protons of the anisyl group show signals between δ 6.8–7.5 ppm .
  • FTIR : Stretching vibrations for the tetrazole ring (C=N) appear at ~1420 cm⁻¹, and NH2 bending modes are observed near 1600 cm⁻¹ .
  • X-ray crystallography : Single-crystal studies confirm planar geometry of the tetrazole ring and dihedral angles between the tetrazole and anisyl moieties (e.g., 12.5°) .

Q. How is the biological activity of this compound evaluated in preclinical studies?

Antifungal and antimicrobial assays are common. For example:

  • Broth microdilution assays determine minimum inhibitory concentrations (MICs) against Candida albicans or Aspergillus fumigatus .
  • Antioxidant activity is assessed via DPPH radical scavenging, with IC50 values compared to ascorbic acid controls .
  • Cytotoxicity is tested using MTT assays on mammalian cell lines (e.g., HEK-293), ensuring selectivity indices >10 for therapeutic potential .

Q. What safety precautions are required when handling this compound?

The compound is classified as Category 4 acute toxicity (oral) and causes skin/eye irritation. Lab handling requires:

  • PPE (nitrile gloves, goggles, lab coat).
  • Fume hood use to avoid inhalation.
  • Storage away from oxidizers and metals (risk of explosive metal tetrazolates) .

Advanced Research Questions

Q. How do structural isomerization dynamics impact the stability and reactivity of this compound?

The compound exists in equilibrium between 1H- and 2H-tautomeric forms. Henry et al. observed that electron-donating groups (e.g., -OCH3) stabilize the 1H-tautomer, which dominates in polar solvents (e.g., DMSO). Isomerization rates are quantified via variable-temperature NMR , revealing activation energies of ~50 kJ/mol. Tautomer stability influences reactivity in further functionalization (e.g., alkylation at N1 vs. N2) .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 65% vs. 75%) arise from:

  • Purity of starting materials : Impure arylcyanamides reduce cyclization efficiency.
  • Solvent choice : Ethanol gives higher yields than DMSO due to better solubility of intermediates .
  • Catalyst presence : Nano-TiCl4·SiO2 increases yields to >80% by accelerating [2+3] cycloaddition between nitriles and azides .
    Methodological replication with controlled variables (e.g., anhydrous solvents, inert atmosphere) is critical for reproducibility.

Q. What computational methods predict the electronic properties of this compound?

DFT calculations (B3LYP/6-311++G**) reveal:

  • High electron density at N4 of the tetrazole ring, making it susceptible to electrophilic attack.
  • HOMO-LUMO gaps (~4.5 eV) correlate with stability in oxidative environments.
  • The anisyl group’s methoxy substituent enhances π-conjugation, reducing reactivity in nucleophilic substitution reactions .

Q. How do catalytic mechanisms differ in heterocyclization reactions for tetrazole derivatives?

  • Lewis acid catalysts (e.g., ZnCl2) : Polarize nitrile groups, facilitating azide-nitrile cycloaddition via a concerted mechanism .
  • Bronsted acids (e.g., acetic acid) : Protonate intermediates, lowering activation energy for ring closure. Kinetic studies show first-order dependence on azide concentration .
  • Solvent-free conditions : Reduce side reactions (e.g., hydrolysis) but require higher temperatures (120°C) .

Methodological Considerations

  • Contradiction resolution : Cross-validate spectroscopic data (e.g., NMR vs. X-ray) to confirm tautomeric forms .
  • Synthetic optimization : Screen catalysts (e.g., TiCl4·SiO2 vs. TBAF) and solvents (ethanol vs. DMF) using design-of-experiments (DoE) approaches .
  • Biological assays : Include positive controls (e.g., fluconazole for antifungal tests) and validate cytotoxicity across multiple cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.